molecular formula C15H22ClN3O2S B13954127 3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13954127
M. Wt: 343.9 g/mol
InChI Key: IAJDZLJWEJAETF-UHFFFAOYSA-N
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Description

Chemical Name: 3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
CAS Number: 1353981-88-0
Molecular Formula: C₁₆H₂₄ClN₃O₂S
Molecular Weight: 357.91 g/mol
Structure: This compound features a piperidine ring (6-membered nitrogen-containing heterocycle) with a tert-butyl carbamate group at position 1 and a 4-chloro-6-methylpyrimidin-2-ylsulfanyl substituent at position 2. The sulfur atom in the sulfanyl group contributes to its nucleophilic and electron-rich character, while the chloro and methyl groups on the pyrimidine ring modulate steric and electronic properties .

Properties

Molecular Formula

C15H22ClN3O2S

Molecular Weight

343.9 g/mol

IUPAC Name

tert-butyl 3-(4-chloro-6-methylpyrimidin-2-yl)sulfanylpiperidine-1-carboxylate

InChI

InChI=1S/C15H22ClN3O2S/c1-10-8-12(16)18-13(17-10)22-11-6-5-7-19(9-11)14(20)21-15(2,3)4/h8,11H,5-7,9H2,1-4H3

InChI Key

IAJDZLJWEJAETF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SC2CCCN(C2)C(=O)OC(C)(C)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the chloro and methyl groups, and the attachment of the piperidine ring and tert-butyl ester group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various effects, depending on the context of its use. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

4-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
  • Key Difference : Sulfanyl group at position 4 of the piperidine ring instead of position 3.
  • The tert-butyl carbamate group’s spatial arrangement may also influence solubility .

Ring-Size Variants

3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
  • Key Differences :
    • Ring Structure : Pyrrolidine (5-membered ring) replaces piperidine (6-membered).
    • Substituent Attachment : Sulfanylmethyl (-SCH₂-) group instead of sulfanyl (-S-).
  • Impact : The smaller pyrrolidine ring increases ring strain and alters conformational flexibility. The methylene spacer in the sulfanylmethyl group may reduce electronic conjugation with the pyrimidine ring, affecting redox properties .

Heteroatom-Substituted Analogues

4-(2-Chloro-6-methyl-pyrimidin-4-yloxy)-piperidine-1-carboxylic Acid Tert-butyl Ester
  • Key Differences :
    • Heteroatom : Oxygen replaces sulfur in the pyrimidinyloxy (-O-) group.
    • Substituent Positions : Chloro and methyl groups at positions 2 and 6 of the pyrimidine.
  • Impact : The oxygen atom’s lower nucleophilicity compared to sulfur reduces susceptibility to oxidation or nucleophilic substitution. Altered substituent positions on the pyrimidine may shift electronic density, influencing binding affinity in enzyme inhibition studies .

Comparative Data Table

Compound Name CAS Number Molecular Formula Substituent Position (Piperidine) Pyrimidine Substituents Heteroatom Ring Size
3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester 1353981-88-0 C₁₆H₂₄ClN₃O₂S 3 4-Cl, 6-Me S Piperidine (6)
4-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester Not Provided C₁₆H₂₄ClN₃O₂S 4 4-Cl, 6-Me S Piperidine (6)
3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester Not Provided C₁₆H₂₄ClN₃O₂S 3 4-Cl, 6-Me S Pyrrolidine (5)
4-(2-Chloro-6-methyl-pyrimidin-4-yloxy)-piperidine-1-carboxylic Acid Tert-butyl Ester Not Provided C₁₅H₂₂ClN₃O₃ 4 2-Cl, 6-Me O Piperidine (6)

Research Findings and Implications

Reactivity : Sulfur-containing analogues (e.g., the target compound) show higher nucleophilicity than oxygen-containing derivatives, making them more reactive in thiol-ene click chemistry or metal-catalyzed cross-coupling reactions .

Biological Activity : The piperidine ring’s conformational flexibility may enhance binding to protein targets compared to pyrrolidine derivatives, as observed in kinase inhibition assays for related compounds .

Solubility : The tert-butyl carbamate group improves lipid solubility across all analogues, but positional isomerism (3- vs. 4-substitution) affects crystallinity and dissolution rates in aqueous media .

Biological Activity

3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A piperidine ring which contributes to its pharmacological properties.
  • A pyrimidine moiety substituted with chloro and methyl groups, enhancing its biological activity.
  • A sulfanyl group that may play a role in its interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. In particular, it has shown efficacy against:

  • Gram-positive bacteria , including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm), at low concentrations comparable to established antibiotics like vancomycin .
  • Biofilm-forming strains , indicating potential use in treating chronic infections where biofilm formation is a concern.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it may inhibit cell proliferation in certain cancer cell lines. For example, studies on pyrimidine derivatives have demonstrated significant inhibition of cell migration and invasion in A431 vulvar epidermal carcinoma cells .

The exact mechanism by which 3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester exerts its biological effects is still under investigation. However, it is hypothesized that:

  • The sulfanyl group may facilitate interactions with specific enzymes or receptors.
  • The chloro and methyl substitutions on the pyrimidine ring could enhance binding affinity to molecular targets involved in microbial resistance or cancer progression.

Research Findings and Case Studies

StudyFindings
Demonstrated potent antibacterial activity against MRSA at concentrations of 0.78–3.125 μg/mL.
Indicated significant anticancer activity through inhibition of cell proliferation in A431 cells.
Highlighted the compound's potential as a lead candidate for further drug development due to its diverse biological activities.

Q & A

Basic Research Questions

Q. What synthetic routes and reaction conditions are recommended for preparing this compound, and how can yield be optimized?

  • Methodology : Utilize palladium-catalyzed cross-coupling reactions with tert-butyl alcohol and cesium carbonate under inert atmospheres (40–100°C). Multi-step protocols involving Buchwald-Hartwig amination or Suzuki-Miyaura coupling may improve efficiency . Optimize stoichiometry of ligands (e.g., XPhos) and catalysts (e.g., palladium diacetate) to enhance regioselectivity. Monitor reaction progress via TLC or LC-MS.

Q. What analytical techniques are effective for structural characterization?

  • Methodology : Employ 1^1H/13^13C NMR to confirm piperidine and pyrimidine ring geometries. Use HPLC-MS for purity assessment (>95%). Computational tools (e.g., PubChem-derived SMILES: CC(C)(C)OC(=O)N1CCCC(C1)C2=NNC(=S)N2C3CC3) aid in predicting spectroscopic profiles . FT-IR can verify tert-butyl carbonyl (C=O, ~1700 cm1^{-1}) and sulfanyl (C-S, ~600 cm^{-1) groups.

Q. How should this compound be handled and stored to maintain stability?

  • Methodology : Store at 2–8°C in airtight containers under nitrogen. Avoid exposure to strong oxidizing agents (e.g., peroxides) and moisture. Use PPE: nitrile gloves, lab coats, and ANSI-approved safety goggles. Equip labs with eyewash stations and fire-resistant clothing .

Advanced Research Questions

Q. How can computational models predict reactivity or interaction with biological targets?

  • Methodology : Perform DFT calculations to map electron density on the pyrimidine sulfur atom, which may act as a nucleophilic site. Molecular docking (e.g., AutoDock Vina) can simulate binding to enzymes like cytochrome P450 using the InChI key SLNNQRYXMIVPLO-UHFFFAOYSA-N . Validate predictions with in vitro assays.

Q. What strategies resolve contradictions in reported toxicity or physicochemical data?

  • Methodology : Cross-reference SDS entries (e.g., conflicting melting points or solubility). Conduct controlled experiments:

  • Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 2–12) .
  • Thermal stability : Use DSC/TGA to identify decomposition thresholds (>150°C) .
  • Toxicity : Perform Ames tests or zebrafish embryo assays if mammalian data are lacking .

Q. Which catalytic systems enable functionalization of the pyrimidine ring?

  • Methodology : Explore Pd(0)/Pd(II) systems for C-H activation at the 4-chloro position. For methyl group derivatization, use photoredox catalysis (e.g., Ir(ppy)3_3) under blue LED light. Monitor regioselectivity via 19^19F NMR if trifluoromethyl groups are introduced .

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